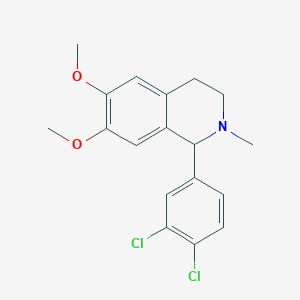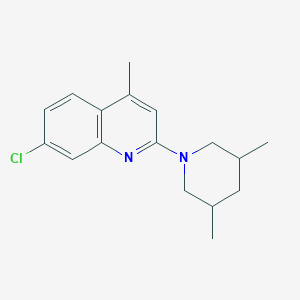![molecular formula C13H21NO2 B5199012 2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B5199012.png)
2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol, also known as DMPEA, is a chemical compound that has been widely used in scientific research. It is a derivative of phenylethanolamine, and its structure consists of a phenyl ring, an ethanolamine moiety, and a propylene linker. DMPEA has been shown to possess various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Mechanism of Action
2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol is believed to exert its effects by acting as a partial agonist at alpha-1 adrenergic receptors and as a serotonin reuptake inhibitor. It has also been shown to modulate the activity of the dopamine transporter, leading to increased dopamine release in the brain.
Biochemical and Physiological Effects:
2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. 2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the growth and survival of neurons. Additionally, 2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It has also been shown to have a low toxicity profile, making it a safe compound to use in animal studies. However, one limitation of 2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol is its short half-life, which may limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the research of 2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol. One potential area of research is its potential as a therapeutic agent for the treatment of anxiety and depression. Additionally, further research is needed to elucidate the precise mechanism of action of 2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol and its effects on different neurotransmitter systems. Finally, more studies are needed to determine the optimal dosage and administration route for 2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol in animal studies.
In conclusion, 2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol is a valuable tool for studying different biological processes, particularly in the field of neuroscience. It has various biochemical and physiological effects, making it a potential therapeutic agent for the treatment of anxiety and depression. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesis Methods
2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol can be synthesized using a two-step procedure. The first step involves the reaction of 2,5-dimethylphenol with 3-chloropropylamine in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-{[3-(2,5-dimethylphenoxy)propyl]amino}propylamine. The second step involves the reduction of the amino group in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, resulting in the formation of 2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol.
Scientific Research Applications
2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of various neurotransmitter systems, including dopamine, norepinephrine, and serotonin. 2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol has also been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of anxiety and depression.
properties
IUPAC Name |
2-[3-(2,5-dimethylphenoxy)propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-11-4-5-12(2)13(10-11)16-9-3-6-14-7-8-15/h4-5,10,14-15H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZVZNZADDYVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5198930.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]benzamide](/img/structure/B5198942.png)
![17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5198944.png)


![methyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5198968.png)
![3-(3-methoxyphenyl)-2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5198971.png)

![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-(3,4-dimethoxybenzyl)-N-methylmethanamine](/img/structure/B5198980.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5198985.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5198996.png)
![5-ethoxy-2-[(pentylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5199013.png)
![N-{6-methoxy-3-[(3,4,5-trimethoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5199020.png)